molecular formula C8H15BrO B13317620 1-Bromo-2-ethoxycyclohexane

1-Bromo-2-ethoxycyclohexane

Cat. No.: B13317620
M. Wt: 207.11 g/mol
InChI Key: BEEIKWFOEDINMO-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxycyclohexane is an organic compound that belongs to the class of cycloalkanes It features a bromine atom and an ethoxy group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxycyclohexane can be synthesized through the bromination of 2-ethoxycyclohexanol. The reaction typically involves the use of a brominating agent such as phosphorus tribromide or hydrobromic acid in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydroxyl group with a bromine atom.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethoxycyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can convert the bromine atom to a hydrogen atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: 2-Ethoxycyclohexanol, 2-ethoxycyclohexylamine.

    Elimination: 1-Ethoxycyclohexene.

    Oxidation: 2-Ethoxycyclohexanone.

    Reduction: 2-Ethoxycyclohexane.

Scientific Research Applications

1-Bromo-2-ethoxycyclohexane has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.

    Material Science: It is utilized in the preparation of advanced materials, such as polymers and resins, with specific properties.

    Chemical Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxycyclohexane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    1-Bromo-2-methylcyclohexane: Similar structure but with a methyl group instead of an ethoxy group.

    2-Bromo-1-ethoxycyclohexane: The position of the bromine and ethoxy groups is reversed.

    1-Bromo-2-fluorocyclohexane: Contains a fluorine atom instead of an ethoxy group.

Uniqueness: 1-Bromo-2-ethoxycyclohexane is unique due to the presence of both a bromine atom and an ethoxy group on the cyclohexane ring. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution and elimination reactions. The ethoxy group also enhances the compound’s solubility in organic solvents, making it more versatile for various applications.

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

1-bromo-2-ethoxycyclohexane

InChI

InChI=1S/C8H15BrO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6H2,1H3

InChI Key

BEEIKWFOEDINMO-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCCC1Br

Origin of Product

United States

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